molecular formula C9H11NO2S2 B7864255 2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid

2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B7864255
M. Wt: 229.3 g/mol
InChI Key: DLPBHIQCNCYXEB-UUEFVBAFSA-N
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Description

2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a sulfur-containing thienyl substituent at position 2 and a carboxylic acid group at position 4 of the thiazolidine ring. The 3-methyl-2-thienyl group confers unique electronic and steric properties, distinguishing it from other thiazolidine-carboxylic acid derivatives.

Properties

IUPAC Name

(4R)-2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12)/t6-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPBHIQCNCYXEB-UUEFVBAFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C2N[C@@H](CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 318466-03-4, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H11NO2S2
  • Molecular Weight : 229.32 g/mol
  • Structural Characteristics : The compound features a thiazolidine ring substituted with a 3-methyl-2-thienyl group, which may contribute to its unique biological properties.

Antioxidant Activity

Thiazolidine derivatives have been investigated for their antioxidant properties. Research indicates that compounds with substitutions at specific positions on the thiazolidine ring can significantly enhance antioxidant activity. For instance, certain derivatives showed effective inhibition of lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG26.19 ± 0.50
MCF-75.10 ± 0.40
HCT116Not specified

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its anticancer activity appears to involve the inhibition of tubulin polymerization, a critical process for mitosis in cancer cells . This action disrupts normal cell division and leads to increased cytotoxicity.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various thiazolidine derivatives, it was found that modifications to the thiazolidine structure can lead to enhanced activity against cancer cell lines. The study reported IC50 values ranging from low micromolar to nanomolar concentrations for several derivatives, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of thiazolidine derivatives revealed that specific substitutions could significantly improve their ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidine-4-carboxylic acid derivatives vary widely based on substituents at position 2, which critically influence their properties:

Compound Substituent Key Features Reference
2-(3-Methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid 3-Methyl-2-thienyl Sulfur-rich heterocycle; potential for enhanced lipophilicity and metabolic stability. N/A
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Nitrophenyl Electron-withdrawing nitro group; strong antimicrobial activity against MRSA (Zone: comparable to ciprofloxacin).
2-(Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 2- or 4-Hydroxyphenyl Electron-donating hydroxyl group; antioxidant and tyrosinase inhibitory properties.
2-(Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid Sugar-derived substituent High polarity; investigated for anticancer applications due to antiproliferative effects.
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 3,4,5-Trimethoxyphenyl Methoxy groups enhance membrane permeability; common in pharmacologically active compounds.

Physicochemical Properties

  • Solubility and Polarity: Thienyl and phenyl substituents increase lipophilicity compared to sugar-derived analogs (e.g., arabino-tetrahydroxybutyl), which are more polar due to hydroxyl groups . Methoxy groups (e.g., trimethoxyphenyl) balance lipophilicity and solubility, enhancing bioavailability .
  • Stereochemical Considerations :

    • Derivatives synthesized from L-cysteine often form epimeric mixtures (C-2 and C-4 stereocenters), complicating isolation but enabling exploration of stereospecific activity .

Analytical Characterization

  • FT-IR Spectra :
    • Nitro-substituted thiazolidines exhibit distinct N-H peaks at 1571–1580 cm⁻¹, useful for structural confirmation .
    • Thienyl groups may introduce unique absorption bands due to C-S and aromatic C=C stretching.

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